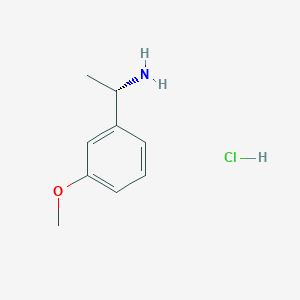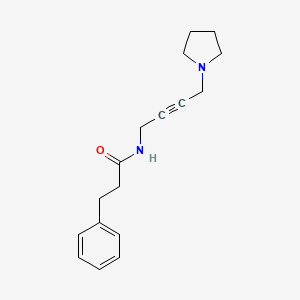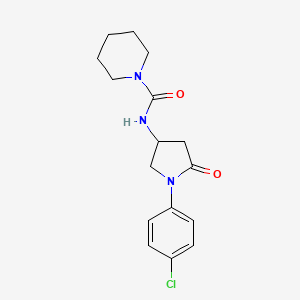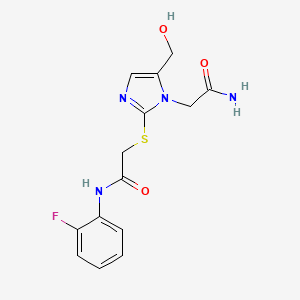
2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that contains a benzothiazole core . Benzothiazole is a privileged bicyclic ring system known for its wide range of biological activities and applications in organic synthesis.
Synthesis Analysis
The synthesis of benzothiazole derivatives is of considerable interest due to their importance in pharmaceutical utilities . A common method for synthesizing benzothiazole derivatives involves the condensation of benzothiazole with chloroethylacetate, followed by treatment with hydrazine hydrate to obtain hydrazino benzothiazole .Molecular Structure Analysis
The molecular formula of “2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is C16H14N2O3S, with an average mass of 314.359 Da and a monoisotopic mass of 314.072510 Da .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents.Scientific Research Applications
Synthesis and Bioactivity
- Synthesis and Analgesic Activity : Novel derivatives of benzohydrazide, including those related to the specified compound, have been synthesized and characterized, demonstrating promising analgesic and antiproliferative activities. For example, certain derivatives exhibited significant analgesic activity, and one compound showed in vitro antiproliferative activity (Vijaya Raj et al., 2007).
- Antimicrobial Activity : New pyridine derivatives synthesized using benzothiazoles, including the methoxy-substituted variants, have been evaluated for antimicrobial activity, showing variable and modest effects against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Anticonvulsant and Neuroprotective Effects : N-(substituted benzothiazol-2-yl)amide derivatives have been developed with notable anticonvulsant and neuroprotective effects. One compound, in particular, demonstrated effective results in reducing oxidative stress markers and improving survival rates in models of induced seizures (Hassan, Khan, & Amir, 2012).
Chemical Properties and Applications
- Copper(II)- and Gold(III)-mediated Synthesis : Research has shown the potential of copper(II) and gold(III) in mediating the cyclization of thioureas to create substituted 2-aminobenzothiazoles, providing insights into more efficient and cost-effective synthetic pathways for benzothiazole derivatives, including those with methoxy groups (Schroeder, Hiscock, & Dawe, 2017).
Antiproliferative Activity
- Anticancer Potential : Certain methoxy-substituted benzothiazole derivatives have shown promising antiproliferative activity against human cancer cells, suggesting a role in cancer therapy. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, displaying significant anticancer effects without antimicrobial or antimalarial activity at studied concentrations (Minegishi et al., 2015).
Molecular Design and Synthesis
- Synthesis of Liquid Crystals : The design and synthesis of liquid crystals incorporating benzothiazole cores, including methoxy-substituted derivatives, have been explored for their mesomorphic properties, indicating applications in materials science and display technologies (Ha et al., 2010).
Mechanism of Action
properties
IUPAC Name |
2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-10-7-8-12-14(9-10)23-16(17-12)19-18-15(20)11-5-3-4-6-13(11)22-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIHLGCFIXAMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)
![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)
![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)





![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)


![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)